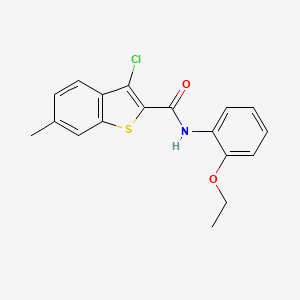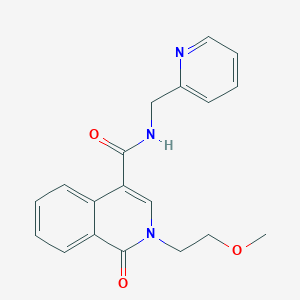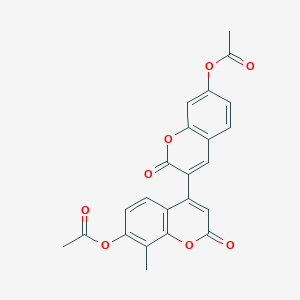
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, an ethoxyphenyl group, and a carboxamide group. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Substituents: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The ethoxyphenyl group can be added via a nucleophilic substitution reaction using ethoxyphenyl halides. Finally, the carboxamide group is introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene core. This unique structure can confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H16ClNO2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO2S/c1-3-22-14-7-5-4-6-13(14)20-18(21)17-16(19)12-9-8-11(2)10-15(12)23-17/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
ZEOAEBFMTQMZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone](/img/structure/B11135929.png)

![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-3-carboxamide](/img/structure/B11135939.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11135940.png)
![1-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11135941.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135949.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135960.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11135968.png)
![2-(Furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135970.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11135971.png)

![(5Z)-3-benzyl-5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136002.png)
![N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11136013.png)
![N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11136015.png)
